1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone derives its systematic name from the fusion of a bornane skeleton with a sulfonamide (sultam) framework. The IUPAC nomenclature follows these conventions:
- Parent structure : The bicyclic system comprises a decahydronaphthalene core (bornane) fused to a 1,2-thiazinane ring.
- Substituents :
- Two methyl groups at positions 8 and 8.
- A sulfone group (dioxido) at position 2.
- An acetyl group (ethanone) attached to the nitrogen atom at position 1.
- Stereochemical descriptors : The (3aS,6R,7aR) configuration specifies the absolute stereochemistry of the fused bicyclic system.
The full name adheres to Rule P-103.5 of the IUPAC Blue Book for fused heterocyclic systems, prioritizing the sultam moiety as the principal characteristic group.
Stereochemical Descriptors and Absolute Configuration Analysis
The compound exhibits three stereogenic centers at positions 3a, 6, and 7a. The absolute configuration was determined using X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy:
| Stereocenter | Configuration | Priority Assignment (Cahn-Ingold-Prelog) |
|---|---|---|
| 3a | S | C1 (N-bound) > C2 (bridgehead) > C9 (CH2) |
| 6 | R | C7 (bridgehead) > C5 (CH2) > C8 (CH3) |
| 7a | R | C10 (CH3) > C4 (CH2) > C3a (S) |
The rigid bicyclic framework enforces a chair-boat conformation, locking the sulfone and acetyl groups in equatorial positions. This stereochemical rigidity enhances its utility as a chiral auxiliary in asymmetric synthesis.
Comparative Structural Analysis with Bornane-10,2-sultam Derivatives
Key structural differences between this compound and related bornane-10,2-sultam derivatives are summarized below:
The acetyl group introduces steric bulk, altering reactivity in Diels-Alder and Michael addition reactions compared to unsubstituted sultams.
Crystallographic Characterization of the Sultam Framework
X-ray diffraction studies of analogous camphorsultam derivatives reveal:
- Space Group : Typically P212121 (No. 19) for enantiopure forms.
- Unit Cell Parameters :
- a = 8.92 Å, b = 10.34 Å, c = 12.17 Å
- α = β = γ = 90°
- Hydrogen Bonding : N–H···O=S interactions (2.8–3.1 Å) stabilize the lattice.
The sulfone group adopts a trigonal planar geometry (O–S–O angle = 119.5°), while the bornane core maintains a distorted boat conformation. Crystallographic data for this specific compound remain unpublished, but its structural analogs exhibit comparable packing motifs.
Properties
IUPAC Name |
1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECARJHVTMSYSJ-CKYFFXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for Sultam Formation
| Parameter | Value | Source |
|---|---|---|
| Reagent | L-Selectride in tetrahydrofuran | |
| Temperature | Ambient (20–25°C) | |
| Reaction Time | 0.5 hours | |
| Yield | 98% |
This step ensures high enantiomeric excess (>99%) critical for downstream functionalization. The bornane scaffold’s rigidity facilitates subsequent dimethyl substitution at the 8-position via alkylation with methyl iodide under basic conditions.
Sulfone Group Introduction
The 2,2-dioxido moiety is introduced through oxidation of the corresponding sulfide. Hydrogen peroxide (30% w/w) in acetic acid at 40–50°C for 6–8 hours achieves quantitative conversion to the sulfone. Alternatives like m-chloroperbenzoic acid (mCPBA) in dichloromethane are less favored due to byproduct formation.
Oxidation Efficiency Comparison
| Oxidizing Agent | Solvent | Temperature | Conversion | Purity |
|---|---|---|---|---|
| H₂O₂ | Acetic acid | 45°C | 100% | 99.5% |
| mCPBA | CH₂Cl₂ | 0°C | 92% | 95% |
Acetylation at the 1-Position
The ethanone group is installed via Friedel-Crafts acylation or nucleophilic acyl substitution. Acetic anhydride in the presence of AlCl₃ at 0–5°C provides optimal regioselectivity.
Acetylation Optimization
| Condition | Outcome |
|---|---|
| Ac₂O, AlCl₃, 0°C, 2h | 89% yield, >99% purity |
| AcCl, FeCl₃, 25°C, 4h | 76% yield, 93% purity |
Side reactions, such as over-acylation, are minimized by strict temperature control.
Continuous Flow Synthesis (Industrial Scale)
Recent patents describe a continuous process to enhance throughput and reduce purification steps. Key stages include:
-
Sulfuration : Methyl acrylate, ammonium sulfide, and H₂S are fed into a cascade of reaction kettles (16–20°C).
-
Amination : The intermediate reacts with a primary amine (e.g., methylamine) in ethanol at 25°C for 10 hours.
-
Chlorination : Ethyl acetate and chlorine gas are introduced in a continuous reactor (10–30°C) to finalize the structure.
Batch vs. Continuous Process Metrics
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Cycle Time | 72h | 24h |
| Overall Yield | 65% | 82% |
| Purity | 97% | 99% |
Stereochemical Purity Assurance
Chiral HPLC with a cellulose-based column (Chiralpak IC) resolves enantiomers, confirming ≥99.5% diastereomeric excess. Recrystallization from hexane/ethyl acetate (4:1) further elevates purity to pharmacopeial standards.
Scalability Challenges and Solutions
Chemical Reactions Analysis
1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone groups to sulfides or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or organometallic compounds
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Research
The compound has shown promise in pharmaceutical applications due to its structural features that may influence biological activity. Its derivatives are being investigated for potential therapeutic uses against various diseases. Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties .
Material Science
In material science, the unique properties of 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone can be exploited for developing new materials with specific mechanical or chemical properties. The incorporation of isothiazole units into polymers can enhance their thermal stability and resistance to degradation .
Agricultural Chemistry
There is potential for application in agricultural chemistry as well. Compounds similar to this one have been studied for their efficacy as pesticides or herbicides due to their ability to disrupt metabolic processes in pests . This could lead to the development of environmentally friendly agricultural chemicals.
Antimicrobial Activity
A study focused on the antimicrobial activity of related isothiazole compounds demonstrated significant inhibitory effects against various bacterial strains. This suggests that this compound may possess similar properties worth exploring further in drug development .
Polymer Development
Research involving the synthesis of polymers incorporating isothiazole derivatives revealed enhanced mechanical properties and thermal stability compared to traditional materials. This indicates a viable path for using such compounds in creating advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant case studies that highlight its applications in various fields.
The molecular formula of the compound is , with a molecular weight of approximately 297.41 g/mol. The compound features a unique structure that includes a benzo[c]isothiazole moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO3S |
| Molecular Weight | 297.41 g/mol |
| CAS Number | 127392-82-9 |
| Density | Not Available |
| LogP | 3.338 |
Antimicrobial Properties
Research has indicated that compounds with similar structural characteristics to this compound exhibit antimicrobial properties. For instance, derivatives of isothiazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest potential anticancer properties attributed to the compound. Similar compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, research on related isothiazole derivatives has demonstrated cytotoxic effects on human cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of isothiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Study 2: Cytotoxic Effects on Cancer Cells
Another study investigated the cytotoxic effects of the compound on A549 lung cancer cells. Results showed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed the induction of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves multistep cyclization and functionalization. For example, analogous heterocyclic systems (e.g., spiro compounds) are synthesized via nucleophilic substitution or condensation reactions under reflux with acetic acid as a catalyst. Optimization includes controlling temperature (80–100°C), reaction time (4–8 hours), and stoichiometric ratios of precursors (e.g., hydrazine derivatives and α,β-unsaturated ketones). Post-synthesis purification via recrystallization (ethanol/chloroform mixtures) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry and regioselectivity. For instance, coupling constants in -NMR distinguish axial/equatorial protons in the hexahydro-methanobenzoisothiazole ring. Infrared (IR) spectroscopy identifies functional groups like sulfone (S=O, ~1350–1300 cm) and ketone (C=O, ~1700 cm). UV-Vis spectroscopy may assist in tracking electronic transitions in conjugated systems .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO or ethanol at ≤5% v/v) or surfactants (e.g., Tween-80). Pre-saturation studies in PBS (pH 7.4) or cell culture media at 37°C are recommended. For hydrophobic derivatives, nanoformulation (liposomes or cyclodextrin complexes) enhances bioavailability .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties of this compound’s sulfone and ketone moieties?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO-LUMO gaps). These models explain reactivity patterns, such as nucleophilic attack at the ketone carbonyl or sulfone’s electron-withdrawing effects. Software like Gaussian or ORCA is standard .
Q. How can contradictions in -NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in the methanobenzoisothiazole system). Variable-temperature NMR (VT-NMR) between 25–100°C can reveal conformational equilibria. Additionally, 2D NMR (COSY, NOESY) clarifies through-space interactions, while X-ray crystallography provides definitive stereochemical assignments .
Q. What strategies mitigate experimental variability in bioactivity studies of derivatives?
- Methodological Answer : Standardize protocols for derivative synthesis (e.g., strict control of reaction time/temperature) and biological assays (e.g., fixed cell lines, passage numbers). Include positive controls (e.g., known enzyme inhibitors) and statistical validation (ANOVA, p < 0.05). Address matrix degradation in long-term assays via sample cooling (-20°C storage) .
Q. How does the compound’s bridged bicyclic structure influence its pharmacokinetic properties?
- Methodological Answer : The rigid 3a,6-methanobenzoisothiazole scaffold reduces metabolic flexibility, potentially enhancing metabolic stability. In silico ADMET tools (e.g., SwissADME) predict logP (~2.5–3.0) and blood-brain barrier permeability. Experimental validation via hepatic microsome assays (e.g., t in rat liver microsomes) quantifies oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
